

Spectroscopic Profile of 2-(Methylthio)pyrimidin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Methylthio)pyrimidin-4-amine

Cat. No.: B1266897


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(Methylthio)pyrimidin-4-amine** (CAS No. 2183-66-6). Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of predicted data and expected spectral characteristics based on its chemical structure. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and characterization.

Chemical Structure and Properties

Molecular Formula: $C_5H_7N_3S$ Molecular Weight: 141.19 g/mol Structure:

 Chemical structure of 2-(Methylthio)pyrimidin-4-amine

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-(Methylthio)pyrimidin-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data is not readily available in public databases, the expected chemical shifts for 1H and ^{13}C NMR can be estimated based on the functional groups present in the molecule.

Table 1: Expected ^1H NMR Spectral Data

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
-SCH ₃	2.4 - 2.6	Singlet	3H
Pyrimidine H-5	6.0 - 6.2	Doublet	1H
Pyrimidine H-6	7.8 - 8.0	Doublet	1H
-NH ₂	5.0 - 7.0	Broad Singlet	2H

Table 2: Expected ^{13}C NMR Spectral Data

Carbon	Expected Chemical Shift (δ , ppm)
-SCH ₃	12 - 16
Pyrimidine C-5	105 - 110
Pyrimidine C-6	155 - 160
Pyrimidine C-4	162 - 165
Pyrimidine C-2	168 - 172

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups in the molecule.

Table 3: Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3100 - 3500	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=N Stretch (Pyrimidine)	1630 - 1680	Strong
C=C Stretch (Pyrimidine)	1400 - 1600	Medium to Strong
N-H Bend (Amine)	1550 - 1650	Strong
C-N Stretch	1200 - 1350	Medium

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts of **2-(Methylthio)pyrimidin-4-amine** have been calculated.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	142.04335
[M+Na] ⁺	164.02529
[M-H] ⁻	140.02879
[M+NH ₄] ⁺	159.06989
[M+K] ⁺	179.99923
[M] ⁺	141.03552

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **2-(Methylthio)pyrimidin-4-amine**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-(Methylthio)pyrimidin-4-amine**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-(Methylthio)pyrimidin-4-amine**.

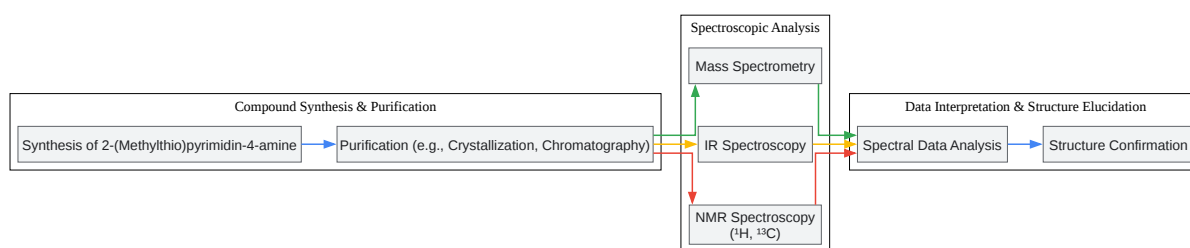
Methodology (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to aid ionization.
- Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 $\mu\text{L/min}$).
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

- Acquire the mass spectrum over a relevant m/z range.
- Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions at different m/z values.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Methylthio)pyrimidin-4-amine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. PubChemLite - 2-(methylthio)pyrimidin-4-amine (C₅H₇N₃S) [pubchemlite.lcsb.uni.lu]
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